molecular formula C19H18ClF3N2O B11500057 (4-Chlorobenzyl)[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)ethyl]amine

(4-Chlorobenzyl)[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)ethyl]amine

Cat. No.: B11500057
M. Wt: 382.8 g/mol
InChI Key: OMNBIEFISJHBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chlorobenzyl)[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)ethyl]amine is a complex organic compound that features a combination of indole and benzylamine moieties The presence of a trifluoromethoxy group and a chlorobenzyl group adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorobenzyl)[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)ethyl]amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorobenzyl)[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Chlorobenzyl)[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)ethyl]amine involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The trifluoromethoxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the trifluoromethoxy group and the chlorobenzyl group in (4-Chlorobenzyl)[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)ethyl]amine makes it unique. These groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C19H18ClF3N2O

Molecular Weight

382.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine

InChI

InChI=1S/C19H18ClF3N2O/c1-12-16(8-9-24-11-13-2-4-14(20)5-3-13)17-10-15(26-19(21,22)23)6-7-18(17)25-12/h2-7,10,24-25H,8-9,11H2,1H3

InChI Key

OMNBIEFISJHBDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNCC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.